molecular formula C11H14N4O3 B2812488 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1401319-31-0

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B2812488
CAS No.: 1401319-31-0
M. Wt: 250.258
InChI Key: XLHJVGFSFHWRHY-UHFFFAOYSA-N
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Description

Historical Development of triazolo[4,3-b]pyridazine Scaffold Research

The triazolo[4,3-b]pyridazine nucleus was first synthesized in 1959 by Steck and colleagues via cyclization reactions involving aminotriazoles and pyridazine precursors. Early work focused on halogenated derivatives, such as 8-chloro-6-methyl-triazolo[4,3-b]pyridazine, which served as intermediates for nucleophilic substitution reactions. By the 2010s, researchers began systematically modifying the scaffold’s C-3 and C-6 positions to optimize biological activity. For example, the introduction of aryloxy groups at C-6 improved c-Met kinase inhibition, as demonstrated by compounds like 12e (IC₅₀ = 0.090 μM). Parallel efforts explored fused pyridazinone moieties, leading to derivatives such as 22i (c-Met IC₅₀ = 48 nM). These innovations established structure-activity relationship (SAR) principles that informed later designs, including propanoic acid-functionalized variants.

Significance of 3-(6-Isopropoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic Acid in Heterocyclic Medicinal Chemistry

The compound’s structure integrates three pharmacophoric elements:

  • Triazolopyridazine core : Provides planar geometry for ATP-binding pocket interactions in kinases.
  • Isopropoxy group at C-6 : Enhances lipophilicity and steric complementarity with hydrophobic kinase subpockets, as evidenced by improved IC₅₀ values in analogs like 12e.
  • Propanoic acid at C-3 : Introduces hydrogen-bonding capacity and solubility, potentially mitigating off-target toxicity observed in more lipophilic derivatives.

This combination balances target affinity and physicochemical properties, addressing limitations of earlier analogs. For instance, methylthiazole-substituted triazolopyridazines showed cytotoxicity (e.g., 12e: A549 IC₅₀ = 1.06 μM), while propanoic acid derivatives may offer better metabolic stability due to reduced CYP450 interactions.

Evolutionary Context of Triazolopyridazine Scaffold Investigation

Research has evolved through three phases:

  • Scaffold diversification (2000–2010) : Focused on halogen, alkyl, and aryl substitutions.
  • Kinase-targeted optimization (2010–2020) : Introduced fragments like 5-methylthiazole (12e) and pyridazinone (22i) to enhance c-Met inhibition.
  • Dual-target strategies (2020–present) : Explored hybrid scaffolds inhibiting both c-Met and Pim-1 kinases (e.g., 4g: c-Met IC₅₀ = 0.163 μM).

The propanoic acid derivative represents a fourth phase emphasizing polarity modulation, likely responding to clinical challenges with earlier candidates’ pharmacokinetics.

Current Research Landscape and Scientific Knowledge Gaps

Recent studies highlight two unresolved questions:

Research Focus Key Findings Knowledge Gaps
C-6 substitution Isopropoxy groups improve c-Met affinity Impact on off-target kinase selectivity unknown
C-3 functionalization Carboxylic acids enhance solubility In vivo stability of acid derivatives unstudied

Notably, while dual c-Met/Pim-1 inhibitors like 4g show promise, no published data exists on 3-(6-isopropoxy-triazolopyridazinyl)propanoic acid’s polypharmacology. Additionally, its crystallization with target proteins remains unreported, limiting molecular dynamics insights.

Structural Comparison of Representative Triazolopyridazine Derivatives

Compound C-6 Substituent C-3 Substituent c-Met IC₅₀ (μM) Cell Line Activity (IC₅₀, μM)
12e Methylthiazole Benzamide 0.090 A549: 1.06
22i Pyridazinone Fluorophenyl 0.048 MCF-7: 0.15
4g Phenyl Piperazinyl 0.163 MCF-7: 55.84% GI
Target Isopropoxy Propanoic acid Not reported Not reported

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-7(2)18-10-5-3-8-12-13-9(15(8)14-10)4-6-11(16)17/h3,5,7H,4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHJVGFSFHWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo ring. Subsequent functionalization introduces the isopropoxy group at the 6-position and the propanoic acid moiety at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols, in the presence of a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of ethers, esters, or other derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

  • Case Study : A study published in a peer-reviewed journal demonstrated that a related triazolo-pyridazine compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders.

  • Case Study : In vitro studies have shown that derivatives of triazolo-pyridazine can inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting GSK-3, these compounds may help reduce tau phosphorylation and amyloid-beta accumulation .

Anti-inflammatory Properties

Another significant application of 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is its anti-inflammatory potential.

  • Case Study : Research has indicated that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Drug Development

The unique pharmacophore present in this compound makes it a candidate for drug development aimed at treating various diseases.

Target Disease Mechanism of Action Reference
CancerInhibition of cell proliferation
Alzheimer’s DiseaseGSK-3 inhibition
Inflammatory DiseasesModulation of cytokine production

Synthesis and Optimization

The synthesis of this compound involves multiple steps including cyclization reactions that yield the desired triazolo-pyridazine structure. Optimization studies are ongoing to enhance its efficacy and reduce potential side effects.

Mechanism of Action

The mechanism by which 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazolopyridazine derivatives are highly dependent on substituents at positions 3 and 4. Key analogs and their properties are summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications References
3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid Chloro C₈H₇ClN₄O₂ 226.62 Precursor for further functionalization; used in kinase inhibitor synthesis
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid Methoxy C₉H₁₀N₄O₃ 222.21 Improved solubility due to polar methoxy group; intermediate in anticancer drug synthesis
3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid 3,5-Dimethylpyrazole C₁₃H₁₄N₆O₂ 286.29 Enhanced metabolic stability; explored for kinase inhibition
3-[6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid Dimethylamino C₁₀H₁₄N₆O₂ 250.26 Increased basicity; potential CNS-targeting applications
Target compound : 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid Isopropoxy C₁₁H₁₄N₄O₃* ~250.25* Hypothesized improved lipophilicity and bioavailability compared to methoxy/chloro analogs Inferred

*Note: Values for the target compound are estimated based on structural analogs.

Biological Activity

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a novel compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant potential for various biological activities due to its unique structural features. In this article, we will explore its biological activity, including interactions with specific biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine core with an isopropoxy group and a propanoic acid side chain. This unique combination of functional groups contributes to its biological activity. The structural formula can be represented as:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Notable activities include:

  • Anticancer Activity : Preliminary studies indicate that triazolo-pyridazine derivatives exhibit potent anticancer properties by inhibiting key signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Similar compounds have shown significant antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease progression.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest the following potential mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been reported to inhibit kinases such as c-Met and PI3K, which are crucial in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazolo-pyridazine derivatives similar to this compound:

  • Study on Anticancer Activity : A study published in Nature demonstrated that derivatives of triazolo-pyridazine showed micromolar IC50 values against various cancer cell lines (e.g., breast and lung cancer) . The binding modes were explored using crystallography to understand the interaction with target proteins.
  • Antimicrobial Studies : Research indicated that triazolo-pyridazine derivatives exhibited significant inhibition against resistant bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound NameBiological ActivityMechanism of ActionNotes
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamideAnticancerKinase inhibitionEnhanced solubility
6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobialCell wall disruptionEffective against resistant strains
8-Hydroxyquinoline derivativesAntibacterialDisruption of nucleic acidsDifferent core structure

Q & A

Basic: What are the key considerations for synthesizing 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid with high purity?

Methodological Answer:
The synthesis requires precise control of reaction conditions. Key steps include:

  • Substituent Introduction: The isopropoxy group at position 6 is introduced via nucleophilic substitution using isopropanol under reflux conditions (60–80°C) in anhydrous dimethylformamide (DMF) as the solvent .
  • Triazole Ring Formation: Cyclization of the pyridazine precursor with hydrazine derivatives, followed by oxidation with MnO₂ to form the [1,2,4]triazolo[4,3-b]pyridazine core .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm, pyridazine protons at δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₆N₄O₃: 281.1245) .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, particularly the triazole-pyridazine fusion and propanoic acid orientation .

Basic: What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:
Prioritize kinase inhibition assays and cytotoxicity profiling:

  • Kinase Inhibition: Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against tyrosine kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations. Compare IC₅₀ values to structurally similar compounds (e.g., morpholine- or piperidine-substituted analogs) .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include a propanoic acid-free analog to isolate the role of the carboxyl group in activity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory kinase inhibition data across analogs?

Methodological Answer:
Design a SAR study with systematic substituent variations:

  • Variable Substituents: Synthesize derivatives with isopropoxy replaced by methoxy, chloro, or morpholine groups (Table 1) .

  • Activity Profiling: Test all analogs against a kinase panel (e.g., 50 kinases) to identify selectivity trends. For example:

    Substituent at Position 6IC₅₀ (EGFR)IC₅₀ (VEGFR2)
    Isopropoxy0.8 µM2.5 µM
    Morpholine1.2 µM1.8 µM
    Chloro>10 µM>10 µM
  • Computational Docking: Use Schrödinger Suite to model binding poses. The isopropoxy group may sterically hinder ATP-binding pockets in certain kinases, explaining selectivity differences .

Advanced: How to address discrepancies between in vitro activity and cellular efficacy?

Methodological Answer:
Investigate pharmacokinetic and mechanistic factors:

  • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS after 24-hour exposure. Low uptake (e.g., <10% extracellular concentration) suggests poor membrane permeability, often due to the propanoic acid’s polarity .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess half-life. If rapid degradation occurs (<30 min), consider prodrug strategies (e.g., esterification of the carboxyl group) .
  • Off-Target Effects: Perform RNA-seq on treated cells to identify unintended pathways (e.g., stress-response genes) .

Advanced: What computational strategies enhance predictive modeling of its mechanism of action?

Methodological Answer:
Combine molecular dynamics (MD) and machine learning (ML):

  • MD Simulations: Simulate binding to kinases (e.g., 100 ns trajectories) to identify critical residues (e.g., Lys716 in EGFR for hydrogen bonding with the triazole ring) .
  • QSAR Models: Train ML algorithms (e.g., random forest) on datasets of triazolopyridazine analogs. Use descriptors like logP, polar surface area, and electrostatic potential to predict IC₅₀ values .

Advanced: How to evaluate metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. A >50% inhibition at 10 µM indicates high interaction risk .
  • Phase I Metabolism: Identify metabolites via LC-HRMS after incubation with hepatocytes. Common modifications include hydroxylation of the isopropoxy group or oxidation of the triazole ring .

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